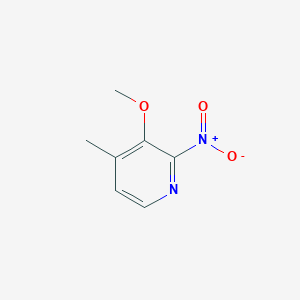

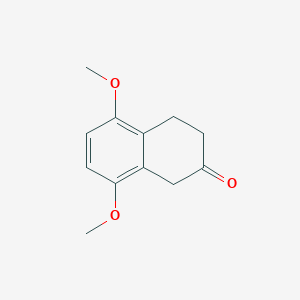

3-Methoxy-4-methyl-2-nitropyridine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various nitropyridine derivatives has been explored in the literature. For instance, the synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles with triethylamine has been reported, indicating the reactivity of nitropyridine groups with amines and the potential for structural rearrangements under certain conditions . Additionally, the synthesis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile through Vilsmeier–Haack chlorination demonstrates the versatility of nitropyridine derivatives in undergoing halogenation reactions . Furthermore, the transformation of 2-chloro derivatives to 2-hydrazino derivatives has been achieved, showcasing the ability to introduce hydrazino groups into the nitropyridine framework .

Molecular Structure Analysis

The molecular and crystal structures of various nitropyridine derivatives have been extensively studied. For example, the crystal structures of 2-amino-4-methyl-3-nitropyridine and its dinitro and mononitro analogs have been determined, revealing the presence of N-H···N and N-H···O hydrogen bonds and a layered arrangement with a dimeric N-H···N motif . The structure of the adduct of 3-methylpyridine with 2,6-dichloro-4-nitrophenol has been characterized by one of the shortest N···H···O hydrogen bridges, indicating strong intermolecular interactions . Additionally, the conformational stability and vibrational studies of 2-hydroxy-4-methyl-3-nitropyridine and its analogs have been conducted using density functional theory (DFT), providing insights into the molecular stability and bond strength .

Chemical Reactions Analysis

The reactivity of nitropyridine derivatives in chemical reactions has been demonstrated in several studies. The formation of imidazo[1,2-a]pyridines and indoles from the reaction of 3-(4-substitutedphenyl)aminoisoxazol-5(2H)-ones with triethylamine suggests that nitropyridine derivatives can participate in cyclization reactions . The synthesis of 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile from its chloro precursor indicates that nitropyridine derivatives can undergo nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitropyridine derivatives have been analyzed through various spectroscopic and computational methods. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with NBO analysis and molecular electrostatic potential surface mapping, have provided detailed information on the size, shape, charge density distribution, and site of chemical reactivity of these molecules . The effects of solvents on the absorption and fluorescence spectra of these compounds have been investigated, revealing the influence of solvent polarity on their optical properties . Additionally, molecular docking studies have been carried out to predict the electrophilic and nucleophilic sites within the molecules .

Applications De Recherche Scientifique

Synthesis and Characterization

Molecular Analysis and Spectroscopy

Research has also been conducted on the conformational stability, vibrational spectroscopic studies, and theoretical analyses (HOMO–LUMO, NBO) of nitropyridine derivatives. These studies provide insights into molecular stability, bond strength, and electronic properties, which are crucial for understanding the reactivity and potential applications of these compounds in materials science and molecular engineering (V. Balachandran, A. Lakshmi, A. Janaki, 2012).

X-ray and Spectroscopic Analysis

The structural features of nitropyridine derivatives have been explored through X-ray analysis, IR, NMR, and electronic spectroscopy. These studies highlight the importance of detailed structural analysis in the development of novel compounds with specific optical properties, which could have applications in fluorescence spectroscopy and materials design (Marijana Jukić et al., 2010).

Chemical Reactivity and Synthetic Applications

Research into the reactivity and synthetic applications of nitropyridine derivatives reveals their potential in forming complex organic compounds. Studies on the synthesis of isoxazol-5(2H)-ones and their rearrangements to imidazo[1,2-a]pyridines and indoles demonstrate the versatility of nitropyridine derivatives in organic synthesis, providing pathways to novel heterocyclic compounds with possible pharmaceutical applications (J. Khalafy et al., 2002).

Vibrational Spectroscopy and Molecular Structure

Further investigations into the molecular structure and vibrational spectroscopy of nitropyridine derivatives using density functional theory (DFT) have provided detailed insights into their electronic and optical properties. These studies underscore the potential of nitropyridine derivatives in the development of new materials with specific electronic and optical characteristics, relevant to fields such as optoelectronics and photonics (S. Premkumar et al., 2015).

Propriétés

IUPAC Name |

3-methoxy-4-methyl-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-5-3-4-8-7(9(10)11)6(5)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNAFAKGSYGVWPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565601 | |

| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-methyl-2-nitropyridine | |

CAS RN |

155789-92-7 | |

| Record name | 3-Methoxy-4-methyl-2-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

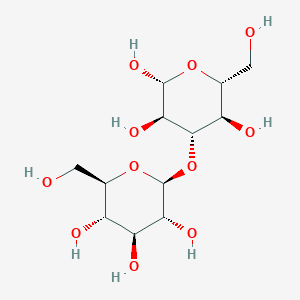

![1a,2,7,7a-Tetrahydro-3,6-dimethoxy-naphth[2,3-b]oxirene](/img/structure/B123934.png)